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5,7-Difluoro-2(3H)-benzothiazolone

Cat. No.: B3299071
CAS No.: 898747-61-0
M. Wt: 187.17 g/mol
InChI Key: IDKYBFIFIQDUBD-UHFFFAOYSA-N
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Description

Significance of Heterocyclic Compounds in Advanced Chemical Biology

Heterocyclic compounds, which are cyclic organic molecules containing at least one atom other than carbon within their ring structure, form the backbone of a vast array of biologically active molecules. nih.govsigmaaldrich.com Their prevalence is a testament to their versatile structural and electronic properties, which allow for a wide range of interactions with biological macromolecules like proteins and nucleic acids. nih.gov Nitrogen, sulfur, and oxygen are common heteroatoms that impart specific characteristics to these rings. ossila.com In fact, it is estimated that over 85% of all biologically active drugs contain a heterocyclic ring. sigmaaldrich.com These scaffolds are integral to the structures of essential biomolecules, including DNA, vitamins, and hemoglobin, and are found in numerous pharmaceuticals, from antibiotics to anticancer agents. nih.govossila.com The unique three-dimensional shapes and distribution of charge that heterocycles can adopt make them ideal for fitting into the specific binding sites of enzymes and receptors, thereby modulating their biological activity. nih.gov

The Benzothiazolone Core: Structural Features and Research Relevance

The benzothiazolone core is a specific type of heterocyclic compound featuring a benzene (B151609) ring fused to a thiazolone ring. This scaffold is a derivative of benzothiazole (B30560), a privileged structure in medicinal chemistry known for its wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. rsc.orgepa.gov The benzothiazole nucleus and its derivatives are the subject of extensive research due to their therapeutic potential. rsc.orgnih.gov The fusion of the electron-rich benzene ring with the thiazole (B1198619) moiety creates a unique electronic environment and a rigid, planar structure that can be readily functionalized. This allows chemists to systematically modify the scaffold to optimize its interaction with specific biological targets. rsc.orgepa.gov Compounds containing this core are being investigated for uses ranging from diagnostics to treatments for neurodegenerative diseases like Alzheimer's. epa.gov

Rationales for Strategic Fluorination in Chemical Scaffolds

The introduction of fluorine atoms into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. This "fluorine effect" stems from the unique properties of the fluorine atom, which can dramatically alter a molecule's physicochemical and biological characteristics. Strategic fluorination can lead to improved metabolic stability, increased binding affinity for a target protein, and enhanced membrane permeability. nih.gov For instance, replacing a carbon-hydrogen (C-H) bond with a more stable carbon-fluorine (C-F) bond at a site of metabolic attack can prevent the molecule from being broken down by enzymes like Cytochrome P450, thereby increasing its bioavailability. nih.gov

Fluorine is the most electronegative element, and its incorporation into an aromatic ring, such as the benzene portion of the benzothiazolone scaffold, has profound electronic consequences. nih.gov Fluorine exerts a strong electron-withdrawing inductive effect (-I effect) through the sigma bond, which can significantly lower the pKa of nearby functional groups. This makes acidic groups more acidic and basic groups less basic, which can in turn influence the molecule's solubility and ability to cross biological membranes. nih.gov While it withdraws electron density inductively, fluorine can also donate electron density through resonance (+M effect) via its lone pairs, though this effect is generally weaker. This dual electronic nature allows for fine-tuning of the electron distribution within the aromatic system, which can impact reactivity and interactions with biological targets.

From a steric perspective, fluorine is relatively small, with a van der Waals radius similar to that of a hydrogen atom. This means that replacing a hydrogen with a fluorine atom typically does not introduce significant steric hindrance, allowing the modified molecule to retain its ability to fit into a specific binding pocket. However, the C-F bond is longer than the C-H bond, and the high polarity of the C-F bond can lead to significant conformational changes through electrostatic interactions with other parts of the molecule or with a receptor. These subtle but important stereochemical influences can lock the molecule into a more biologically active conformation, thereby enhancing its potency.

Focus on 5,7-Difluoro-2(3H)-benzothiazolone: A Distinct Fluorinated Benzothiazolone Derivative

This compound represents a specific example of strategic fluorination applied to the benzothiazolone scaffold. Its fundamental properties are summarized in the table below.

PropertyValue
Molecular Formula C₇H₃F₂NOS
Average Mass 187.16 g/mol
Monoisotopic Mass 186.990341 g/mol
Data sourced from the U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.

The placement of the two fluorine atoms at the 5- and 7-positions of the benzothiazolone ring is deliberate and is anticipated to have significant consequences for the molecule's properties.

Enhanced Electron Withdrawal: The presence of two fluorine atoms on the benzene ring is expected to make the aromatic system significantly more electron-deficient compared to its non-fluorinated counterpart. This strong inductive withdrawal can enhance interactions with electron-rich pockets in target proteins and alter the acidity of the N-H proton in the thiazolone ring.

Direction of Binding Interactions: The highly polarized C-F bonds can act as hydrogen bond acceptors and engage in other dipole-based interactions. The 5,7-difluoro substitution pattern creates a specific electrostatic potential map on the surface of the benzene ring, which can guide the orientation of the molecule within a binding site to achieve optimal interactions with a biological target. Research on related difluorinated benzothiadiazoles for use in organic electronics has shown that this type of substitution effectively lowers the energy levels of the molecule's frontier orbitals, a property that is also highly relevant for modulating drug-receptor interactions.

Blocking Metabolic Sites: The C5 and C7 positions on the benzene ring could be susceptible to metabolic oxidation. By placing chemically robust fluorine atoms at these sites, the metabolic stability of the molecule is expected to increase, potentially leading to a longer duration of action in a biological system.

Overview of Current Research Trajectories for Fluorinated Benzothiazolone Derivatives

The introduction of fluorine atoms into organic molecules can profoundly alter their properties, and the benzothiazole scaffold is no exception. Fluorination is a widely used strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and lipophilicity of a compound. researchgate.net In the context of benzothiazolones, research has shown that the incorporation of fluorine can lead to enhanced biological activities. researchgate.net For instance, fluorinated benzothiazole derivatives have been investigated for their potential as potent anticancer agents. nih.gov The position of the fluorine substituent on the benzothiazole ring is crucial and can significantly influence the compound's activity. pharmacyjournal.inresearchgate.net Current research is actively exploring how different fluorination patterns on the benzothiazole core can be exploited to develop new therapeutic agents and functional materials. researchgate.netresearchgate.net

While the broader class of fluorinated benzothiazolones is a subject of active research, detailed scientific literature on the specific isomer, this compound, is limited. The available information is primarily confined to its identification and basic chemical properties, as cataloged by chemical suppliers.

Physicochemical Properties of this compound

PropertyValueSource
CAS Number 898747-61-0 aablocks.comechemi.comepa.govbuyersguidechem.com
Molecular Formula C₇H₃F₂NOS echemi.com
Molecular Weight 187.17 g/mol echemi.com
Exact Mass 187.17 g/mol echemi.com
Synonyms 2(3H)-Benzothiazolone, 5,7-difluoro-; 5,7-Difluorobenzo[d]thiazol-2(3H)-one; 5,7-Difluoro-1,3-benzothiazol-2-ol echemi.comchem960.com

As indicated by the available data, this compound is cataloged as a bulk drug intermediate, suggesting its potential role as a building block in the synthesis of more complex molecules. echemi.com However, specific research detailing its synthesis, reactivity, and biological profile is not extensively reported in publicly accessible scientific journals. The research on related compounds, such as 6-fluoro-7-substituted-2-aminobenzothiazoles, highlights the ongoing interest in the synthesis and biological evaluation of fluorinated benzothiazole derivatives for their potential anti-inflammatory, analgesic, and CNS depressant properties. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3F2NOS B3299071 5,7-Difluoro-2(3H)-benzothiazolone CAS No. 898747-61-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-difluoro-3H-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)10-7(11)12-6/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDKYBFIFIQDUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)S2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601297191
Record name 5,7-Difluoro-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898747-61-0
Record name 5,7-Difluoro-2(3H)-benzothiazolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898747-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Difluoro-2(3H)-benzothiazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601297191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5,7 Difluoro 2 3h Benzothiazolone and Its Derivatives

Strategies for Constructing the 2(3H)-Benzothiazolone Ring System

The formation of the 2(3H)-benzothiazolone scaffold is a critical step that relies on efficient cyclization reactions. The success of these reactions is intrinsically linked to the design and availability of appropriately substituted precursors.

The most prevalent strategy for constructing the 2(3H)-benzothiazolone core involves the cyclization of an ortho-aminothiophenol derivative. This key intermediate contains the necessary amine and thiol functionalities in the correct proximity to form the fused heterocyclic ring. The reaction is completed by introducing a one-carbon electrophile that forms the carbonyl group of the lactam ring.

Several types of reagents can serve as the C1 synthon for this cyclization:

Phosgene (B1210022) and its Equivalents: Reagents like phosgene (COCl₂), diphosgene, or triphosgene (B27547) are highly effective but pose significant handling risks due to their toxicity.

Carbamates and Carbonates: Safer alternatives include the use of dialkyl carbonates or chloroformates.

Urea (B33335) and Isocyanates: Reaction with urea or potassium isocyanate can also lead to the desired ring system, often proceeding through a thiourea (B124793) intermediate.

Oxidative Carbonylation: Modern methods may involve transition-metal-catalyzed oxidative carbonylation using carbon monoxide.

A common and well-established method is the reaction of a 2-aminothiophenol (B119425) with a carbonylating agent. For instance, the general synthesis of 2(3H)-benzothiazolones can be achieved by treating the corresponding 2-aminothiophenol with agents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate. Another approach involves the intramolecular cyclization of related precursors, such as N-(2-chlorophenyl)benzothioamides, which can be catalyzed by copper complexes. chemicalbook.com Visible-light-mediated, transition-metal-free methods have also been developed for the cyclization of thiobenzanilides to form the benzothiazole (B30560) ring, which can be a precursor to the desired benzothiazolone. google.com

The table below summarizes common cyclization strategies.

PrecursorReagent/CatalystProductKey Features
2-AminothiophenolPhosgene or equivalents2(3H)-BenzothiazoloneHigh reactivity, toxic reagent
2-Aminothiophenol1,1'-Carbonyldiimidazole (CDI)2(3H)-BenzothiazoloneMilder, safer alternative to phosgene
2-AminothiophenolUrea2(3H)-BenzothiazoloneHigh temperature, cost-effective
N-(2-halophenyl)thioamideCopper(II) catalyst2-Substituted BenzothiazoleIntramolecular C-S bond formation chemicalbook.com
ThiobenzanilideVisible light, photosensitizer2-Substituted BenzothiazoleMild, metal-free conditions google.com

The most logical and efficient route to 5,7-Difluoro-2(3H)-benzothiazolone is through the synthesis and cyclization of its corresponding precursor, 2-amino-3,5-difluorobenzenethiol . However, the synthesis of this specific trifunctional aromatic compound is challenging and not widely reported. A plausible synthetic pathway would likely begin with a commercially available, appropriately fluorinated starting material, such as 3,5-difluoroaniline (B1215098).

A hypothetical, multi-step synthesis could proceed as follows:

Nitration: Electrophilic nitration of 3,5-difluoroaniline to introduce a nitro group. The directing effects of the amino and fluoro groups would need to be carefully controlled to achieve the desired 2-nitro-3,5-difluoroaniline isomer.

Diazotization and Thiolation: The amino group of the resulting nitroaniline would then be converted to a thiol. This is typically achieved through a Sandmeyer-type reaction. The amine is first diazotized with sodium nitrite (B80452) under acidic conditions. The resulting diazonium salt can then be reacted with a sulfur source, such as potassium ethyl xanthate, followed by hydrolysis to yield the thiophenol.

Nitro Group Reduction: The final step to obtain the key precursor is the reduction of the nitro group to an amine. This can be accomplished using various reducing agents, such as tin(II) chloride, catalytic hydrogenation, or iron powder in acetic acid. google.compatsnap.com

The instability of aminothiophenols, which are prone to oxidation to form disulfides, presents a significant challenge. quickcompany.in Therefore, these precursors are often generated in situ or used immediately after isolation. prepchem.comijpsonline.com

Regioselective Functionalization Techniques for 5,7-Difluoro Substitution

Introducing substituents onto the benzothiazole core with high regioselectivity is a formidable task. While building the molecule from an already fluorinated precursor is often preferred, late-stage functionalization techniques are an area of active research.

Direct electrophilic fluorination of the 2(3H)-benzothiazolone ring to achieve the 5,7-difluoro substitution pattern is highly challenging. The benzothiazolone ring system is electron-rich, and electrophilic aromatic substitution reactions would typically be directed by the activating amino and sulfur groups. Achieving selective substitution at positions 5 and 7, while avoiding reaction at other activated sites, would likely result in a mixture of products.

Therefore, the introduction of fluorine atoms is almost exclusively accomplished at the precursor stage. For example, starting with 1,3,5-trichlorobenzene, a series of reactions involving fluorination, nitration, and reduction can yield 3,5-difluoroaniline, a key starting material. google.com The use of powerful fluorinating agents like Selectfluor for the electrophilic fluorination of keto ester intermediates has also been demonstrated in the synthesis of other complex fluorinated molecules and could be adapted for precursor synthesis. nih.gov

Directed Ortho Metalation (DOM) is a powerful strategy for the regioselective functionalization of aromatic rings. sigmaaldrich.comtandfonline.com This technique utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho position. This generates a lithiated intermediate that can be trapped with various electrophiles.

For the 2(3H)-benzothiazolone scaffold, several DOM strategies could be envisioned:

N-H as a Directing Group: The acidic N-H proton of the lactam can be deprotonated first. The resulting amide may then direct a second lithiation event at the C-7 position due to its proximity.

N-Protecting Groups as DMGs: An alternative involves protecting the nitrogen with a suitable DMG, such as a carbamate (B1207046) or pivaloyl group. These groups are known to be effective DMGs and would be expected to direct lithiation specifically to the C-7 position.

C-H Borylation: Iridium-catalyzed C-H borylation has emerged as a versatile method for functionalizing heterocycles like 2,1,3-benzothiadiazole (B189464) (BTD). quickcompany.inprepchem.com This method allows for the regioselective installation of a boronate ester, which can then be used in subsequent cross-coupling reactions (e.g., Suzuki coupling) to introduce a wide range of substituents. A similar strategy could potentially be applied to the benzothiazolone system to functionalize the C-H bonds at positions 5 and 7.

The table below outlines potential DOM and C-H functionalization strategies.

StrategyDirecting Group (DMG)Position FunctionalizedReagentElectrophile (E+)
DOMN-H (amide)C-72 eq. n-BuLiI₂, Br₂, F-source
DOMN-Boc, N-PivC-7n-BuLi or s-BuLiI₂, Br₂, F-source
C-H BorylationN/AC-5, C-7 (potential)Ir-catalyst, B₂pin₂N/A (forms boronate)

Aryne chemistry offers a powerful method for derivatizing aromatic rings through the generation of highly reactive aryne intermediates. prepchem.comnih.gov These intermediates can undergo various cycloaddition reactions or be trapped by nucleophiles. While much of the recent research has focused on BTD-based arynes, the principles are applicable to the benzothiazole framework. quickcompany.inijpsonline.com

To generate a 5,7-difunctionalized benzothiazolone via an aryne intermediate, one could envision a precursor such as a 6-substituted-5-halo-7-triflate-2(3H)-benzothiazolone. Treatment with a fluoride (B91410) source (e.g., CsF) would trigger elimination to form a 6,7-benzothiazolyne. The regioselectivity of subsequent nucleophilic attack on the aryne is often predictable, favoring the more electrophilic carbon of the strained triple bond. prepchem.comijpsonline.com This approach could theoretically allow for the introduction of a fluorine atom at C-7 and another substituent at C-5 in a controlled manner, although it represents a highly advanced and synthetically demanding route.

Synthesis of Derivatized 5,7-Difluoro-2(3H)-benzothiazolones

The derivatization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Key strategies focus on modifications at the nitrogen atom, the 2-position of the heterocyclic ring, and the introduction of diverse side chains.

The nitrogen atom of the benzothiazolone ring serves as a key handle for introducing a variety of substituents. N-alkylation and N-acylation reactions are fundamental transformations used to synthesize a wide array of derivatives.

N-Alkylation: The introduction of alkyl groups at the nitrogen atom can significantly impact the lipophilicity and, consequently, the cell permeability and pharmacokinetic profile of the resulting compounds. General methods for N-alkylation of benzothiazolones involve the reaction of the parent benzothiazolone with an alkyl halide in the presence of a base. For instance, the synthesis of N-alkylated benzothiazolone derivatives can be achieved using various alkylating agents, as depicted in the following table.

Reagent/CatalystReaction ConditionsProduct Type
Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetone)N-Alkyl-benzothiazolones
Mitsunobu Reaction (DIAD, PPh3)AlcoholN-Alkyl-benzothiazolones

N-Acylation: N-acylation introduces an acyl group, which can act as a bioisostere for other functional groups or serve as a linker for conjugation to other molecules. The synthesis of N-acylated benzothiazolones is typically accomplished by reacting the benzothiazolone with an acyl chloride or anhydride (B1165640) in the presence of a base or a catalyst.

Reagent/CatalystReaction ConditionsProduct Type
Acyl chloride or AnhydrideBase (e.g., Pyridine, Triethylamine)N-Acyl-benzothiazolones

While the 2-position of the 2(3H)-benzothiazolone is a carbonyl group, derivatization often proceeds via the tautomeric 2-hydroxybenzothiazole (B105590) form. This allows for reactions typical of hydroxyl groups, such as etherification. Furthermore, the 2-position can be modified by first converting the benzothiazolone to a 2-chlorobenzothiazole, which then serves as a versatile intermediate for nucleophilic substitution reactions.

IntermediateReagentProduct Type
2-ChlorobenzothiazoleAmines, Thiols, Alcohols2-Amino, 2-Thio, 2-Alkoxy-benzothiazoles

Schiff bases derived from 2-aminobenzothiazoles are a well-established class of compounds with a broad spectrum of biological activities. researchgate.netalayen.edu.iq The synthesis involves the condensation of a 2-aminobenzothiazole (B30445) with an aldehyde or a ketone, often under acidic or basic catalysis. niscpr.res.injocpr.com While the direct starting material is a 2-aminobenzothiazole, this highlights a key synthetic route to a class of derivatives accessible from the benzothiazole scaffold. The imine or azomethine group (-C=N-) is a key pharmacophore in these molecules. jocpr.com

The general synthesis of Schiff bases from 2-aminobenzothiazoles can be summarized as follows:

ReactantsReaction ConditionsProduct
2-Aminobenzothiazole, Aldehyde/KetoneEthanol, RefluxSchiff Base
2-Aminobenzothiazole, AldehydeMo-Al2O3 composite, p-toluenesulphonic acid, Room TemperatureSchiff Base niscpr.res.in

The reactivity of the 2-aminobenzothiazole can be influenced by its nucleophilicity, with aromatic aldehydes often being preferred electrophiles. researchgate.net

To explore a wider chemical space and enhance biological targeting, complex side chains and conjugates are introduced to the benzothiazolone core. This can be achieved by attaching moieties with multiple functional groups or by linking the benzothiazolone to other pharmacophores. The nomenclature of these complex structures follows IUPAC rules, where the complex substituent is named as a derivative of the primary chain or ring system. stackexchange.comorganicmystery.comyoutube.comyoutube.com For instance, a side chain containing both an alkyl and a hydroxyl group would be named systematically to indicate the position of each functional group.

The synthesis of such complex derivatives often involves multi-step reaction sequences, utilizing the functional handles introduced through N-alkylation, N-acylation, or substitution at other positions of the benzothiazole ring.

Green Chemistry Approaches and Sustainable Synthesis Protocols

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically active molecules to minimize environmental impact. This includes the use of safer solvents, energy-efficient reaction conditions, and catalytic methods.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net This technology has been successfully applied to the synthesis of various benzothiazolone derivatives. nih.gov The use of microwave irradiation can significantly reduce the time required for reactions such as N-alkylation and the formation of heterocyclic rings. nih.govscielo.brscielo.br For example, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives was achieved rapidly and efficiently under microwave irradiation. nih.gov

Reaction TypeConventional Heating TimeMicrowave Irradiation Time
Synthesis of Benzothiazolone DerivativesSeveral hours5-15 minutes scielo.br

The use of green solvents like glycerol (B35011) in microwave-assisted synthesis further enhances the environmental friendliness of the process. researchgate.net

Use of Ionic Liquids in Benzothiazolone Synthesis

The development of environmentally conscious synthetic procedures has become a significant focus in modern chemistry. mdpi.com In this context, ionic liquids (ILs) have emerged as promising alternatives to traditional volatile organic solvents for the synthesis of heterocyclic compounds, including the benzothiazolone core. mdpi.com Their unique properties, such as low vapor pressure, high thermal stability, and potential for recyclability, make them attractive as both reaction media and catalysts. mdpi.com

The synthesis of the benzothiazole scaffold, the parent structure of benzothiazolones, is often achieved through the condensation of a 2-aminothiophenol with a carbonyl-containing compound. mdpi.com Research has demonstrated the efficacy of various ionic liquids in catalyzing this transformation. For instance, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br) has been used as a recyclable, solvent-free medium for the microwave-assisted condensation of 2-aminothiophenol with aromatic aldehydes to produce 2-arylbenzothiazoles. organic-chemistry.org Similarly, 1-butylimidazole (B119223) tetrafluoroborate (B81430) and 1,3-dibutylimidazole tetrafluoroborate have been shown to be efficient catalyst systems for the condensation of 2-aminobenzenethiol with aromatic acid chlorides at room temperature. mdpi.com

Brønsted acidic ionic liquids (BAILs) have also been developed as efficient, heterogeneous catalysts. A BAIL gel, for example, has been successfully employed for the synthesis of benzothiazoles, among other heterocycles, under solvent-free conditions. acs.org This method offers high yields and the significant advantage of catalyst recyclability without a substantial loss of activity over multiple runs. acs.org The mechanism in these acid-catalyzed reactions generally involves the activation of the carbonyl group by the acidic catalyst, which promotes the nucleophilic attack by the amino group of the 2-aminothiophenol. mdpi.com

While these methods are reported for general benzothiazole and benzothiazolone synthesis, the principles are directly applicable to the preparation of fluorinated analogs like this compound. The use of a difluorinated 2-aminothiophenol precursor in these ionic liquid-based systems would be a viable route to the target compound. The key advantages of using ionic liquids in this context are summarized in the table below.

Feature of Ionic Liquid UseDescriptionResearch Finding
Catalytic Activity ILs can act as catalysts, often eliminating the need for additional, sometimes toxic, metal or acid catalysts. mdpi.comA Brønsted acidic ionic liquid gel provided high yields of benzothiazoles in the absence of other solvents or catalysts. acs.org
Recyclability Due to their low volatility and immiscibility with many organic solvents, ILs can often be recovered and reused for several reaction cycles. organic-chemistry.orgacs.orgThe BAIL gel catalyst was reused for five runs without significant loss of catalytic activity. acs.org
Green Chemistry The use of ILs can lead to more environmentally benign processes by replacing volatile organic compounds (VOCs). mdpi.comnanomaterchem.comSyntheses are often performed under solvent-free conditions, reducing waste. organic-chemistry.orgacs.org
Reaction Conditions Reactions in ILs can often be performed under milder conditions, such as lower temperatures or shorter reaction times. mdpi.comMicrowave-assisted synthesis in [pmIm]Br significantly accelerates the reaction. organic-chemistry.org

These findings underscore the potential of ionic liquids to provide efficient and sustainable pathways for the synthesis of this compound and its derivatives.

Total Synthesis and Chemical Modification of Fluorinated Benzothiazolone Analogs

The total synthesis of complex molecules and the chemical modification of existing scaffolds are cornerstones of medicinal chemistry and materials science. For fluorinated benzothiazolones, synthetic strategies often focus on creating versatile building blocks that can be further elaborated. nih.govresearchgate.net While a specific total synthesis for this compound is not detailed in the reviewed literature, the synthesis and modification of closely related fluorinated benzothiazole analogs provide a clear blueprint for accessing such compounds and their derivatives.

A significant strategy involves the synthesis of α-fluoro-1,3-benzothiazol-2-yl sulfones. nih.gov These compounds serve as crucial synthons for introducing fluoro-olefin groups into molecules via the modified Julia olefination. nih.govresearchgate.net The synthesis begins with a benzothiazolyl sulfone, which undergoes deprotonation followed by electrophilic fluorination. nih.gov A critical aspect of this fluorination step is the use of heterogeneous reaction conditions, as homogeneous conditions were found to be ineffective. nih.gov

Once prepared, these α-fluoro-1,3-benzothiazol-2-yl sulfones can be condensed with a variety of aldehydes and ketones. This reaction proceeds to afford high yields of regiospecifically fluorinated olefins, demonstrating a powerful method for chemical modification. nih.gov This two-step process—fluorination followed by olefination—represents a general and high-yield approach for creating complex fluorinated molecules from a benzothiazole core. nih.gov

Further functionalization of fluorinated benzothiazole systems has been explored to create precursors for other important chemical moieties. For example, functionalized benzothiazolyl sulfones have been used to prepare key intermediates for fluoroaminosulfones. nih.gov This involves the preparation of a fluorovinyl sulfone, which can then undergo an aza-Michael addition reaction with various amines, including aliphatic amines, aromatic amines, and amino acid esters. nih.gov This pathway highlights the versatility of the fluorinated benzothiazole scaffold in accessing a diverse range of functionalized and potentially bioactive molecules.

The table below summarizes key findings related to the synthesis and modification of these fluorinated analogs.

Synthetic StrategyKey IntermediateSubsequent ReactionResulting Structure
Fluoro-Julia Olefination α-Fluoro 1,3-benzothiazol-2-yl sulfone nih.govCondensation with aldehydes/ketones nih.govRegiospecifically fluorinated olefins nih.gov
Aza-Michael Addition Fluorovinyl sulfone derived from a benzothiazolyl sulfone nih.govAddition of various amines nih.govPrecursors to aminofluoroolefins nih.gov

These synthetic and modificational strategies are instrumental in the field of fluorine chemistry. The introduction of fluorine atoms into the benzothiazolone ring, as in this compound, or into side chains via methods like the fluoro-Julia olefination, can profoundly alter the physicochemical and biological properties of the resulting molecules. researchgate.netnih.gov The ability to synthesize and chemically modify these fluorinated benzothiazolone analogs is crucial for the development of new pharmaceuticals and advanced materials.

Computational Chemistry and Molecular Modeling Investigations of 5,7 Difluoro 2 3h Benzothiazolone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the intrinsic properties of 5,7-Difluoro-2(3H)-benzothiazolone at the electronic level.

In the case of this compound, the introduction of two highly electronegative fluorine atoms at the C5 and C7 positions of the benzene (B151609) ring is expected to have a profound impact on the molecule's electronic properties. These fluorine atoms act as strong electron-withdrawing groups, which can:

Influence Molecular Geometry: Alter bond lengths and angles within the benzothiazole (B30560) core compared to the unsubstituted parent molecule.

Modify Charge Distribution: Induce a significant redistribution of electron density, creating more polarized regions within the molecule. This is visualized through Molecular Electrostatic Potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov

Enhance Stability: The stability of different conformers and tautomers can be assessed by comparing their total electronic energies, with lower energies indicating greater stability.

Theoretical studies on related benzothiazole structures have demonstrated that DFT is effective in optimizing geometries and investigating electronic properties, providing a reliable foundation for understanding the specific effects of difluorination in this compound. nih.govnih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding a molecule's chemical reactivity and electronic transitions. researchgate.net The key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov

A small HOMO-LUMO gap suggests the molecule is more reactive and can be more easily polarized. nih.govccsenet.org

Calculated Frontier Orbital Energies and HOMO-LUMO Gaps for Representative Benzothiazole Derivatives (Illustrative Data)

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)Reference
Benzothiazole Derivative 1-6.89-2.164.73 nih.gov
Benzothiazole Derivative 2-7.14-2.684.46 nih.gov
Benzothiazole Derivative 3-6.98-2.354.63 nih.gov
2-Methylbenzothiazole-6.32-0.815.51 nih.gov
Note: Data is for illustrative purposes based on published values for various benzothiazole derivatives and may not represent this compound itself. The specific values are highly dependent on the computational method and basis set used.

The 2(3H)-benzothiazolone core can exist in different tautomeric forms, primarily the lactam (keto) and lactim (enol) forms. The equilibrium between these tautomers is a critical aspect of the molecule's chemistry, as each form possesses distinct structural and electronic properties.

Lactam (Amide) form: Characterized by a carbonyl group (C=O) at the 2-position and a proton on the nitrogen atom (N-H).

Lactim (Imidic acid) form: Characterized by a hydroxyl group (O-H) at the 2-position and a double bond between the nitrogen and the C2 carbon (C=N). This is also known as 2-hydroxybenzothiazole (B105590).

Computational studies using DFT can predict the relative stabilities of these tautomers by calculating their total energies in different environments, such as in the gas phase or in various solvents using models like the Polarizable Continuum Model (PCM). nih.gov For most 2-substituted benzothiazole and related heterocyclic systems, theoretical calculations have shown that the thione or keto (lactam) form is generally more stable than the thiol or enol (lactim) form. researchgate.net This stability can be influenced by substituents on the benzene ring and by the polarity of the solvent. A detailed conformational analysis would also investigate the rotation of substituents and the planarity of the ring system to identify the lowest energy conformer.

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are essential for predicting the photophysical properties of fluorescent molecules. These calculations can predict absorption and emission wavelengths, oscillator strengths, and the rate constants of radiative (fluorescence) and non-radiative decay pathways. nih.gov

The fluorescence quantum yield (Φf), which measures the efficiency of the fluorescence process, is a key parameter for fluorescent probes. It is determined by the competition between radiative decay (kf) and non-radiative decay (knr) from the excited state. Computational studies can help rationalize how structural modifications, such as the introduction of fluorine atoms, influence these rates. For instance, rigidifying the molecular skeleton is a known strategy to enhance emission by limiting vibrations that contribute to non-radiative decay. The electron-withdrawing nature of the fluorine atoms in this compound can significantly alter the energy of the excited state and its decay pathways, potentially leading to changes in fluorescence intensity and wavelength.

Molecular Docking and Simulation Studies

Molecular docking and simulation are powerful computational techniques used to predict how a small molecule (ligand), such as this compound, might bind to a biological target, typically a protein or enzyme.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target to form a stable complex. The process involves placing the ligand into the binding site of a protein and evaluating the binding affinity using a scoring function. This score, often expressed as a negative value (e.g., in kcal/mol), estimates the binding free energy, with more negative values indicating a more favorable interaction.

Docking studies on various benzothiazole derivatives have been performed against numerous biological targets, including enzymes and receptors implicated in a range of diseases. These studies identify key interactions that stabilize the ligand-protein complex, such as:

Hydrogen Bonds: Interactions between hydrogen bond donors (like N-H or O-H groups) and acceptors (like oxygen or nitrogen atoms).

Hydrophobic Interactions: Between nonpolar regions of the ligand and the protein.

Pi-stacking and Pi-cation Interactions: Involving the aromatic rings of the benzothiazole core.

For this compound, docking simulations would predict its binding mode within a target's active site. The fluorine atoms could participate in specific interactions, such as forming halogen bonds or engaging in electrostatic interactions with receptor residues, thereby influencing binding affinity and selectivity. The results of these simulations are crucial for structure-based drug design, providing a rationale for synthesizing new derivatives with improved potency.

Illustrative Molecular Docking Results for Benzothiazole Derivatives Against Various Targets

Compound SeriesProtein TargetScoring FunctionRange of Docking ScoresKey Interacting Residues (Examples)Reference
N-substituted thiazolesFabHMolDock Score-102 to -144Not Specified
Benzothiazole derivativesE. coli DihydroorotaseGlide Docking Score-4.57 to -7.37LEU222, ASN44
Benzothiazole derivativesGABA-AT (1OHV)MolDock Score-104 to -121N-Glu109, N-Asn110, O-Cys47
Benzothiazole hybridsVEGFR-2Binding Energy (kcal/mol)-8.91 to -10.12Cys919, Asp1046
Note: This table presents data for various benzothiazole analogs to illustrate the application and output of molecular docking studies. Scores and interactions are specific to the compound, target, and software used.

Identification of Binding Sites and Key Interacting Residues

The identification of binding sites and the specific amino acid residues involved in the interaction between a ligand and its target protein is fundamental to understanding its mechanism of action. For benzothiazole derivatives, molecular docking studies have been instrumental in revealing these critical interactions. While specific docking studies for this compound are not readily found, research on similar fluorinated benzothiazoles targeting various enzymes allows for the prediction of its likely binding modes.

For instance, in the context of enzyme inhibition, the benzothiazole core often orients itself within a hydrophobic pocket of the active site. The fluorine atoms at the 5 and 7 positions of the benzothiazole ring are expected to enhance these interactions through favorable hydrophobic and halogen bonding. The nitrogen and sulfur atoms of the thiazole (B1198619) ring, along with the carbonyl group of the lactam, are potential hydrogen bond acceptors or donors, anchoring the molecule to specific residues.

A hypothetical representation of key interactions, based on studies of related compounds, is presented in the table below:

Interaction TypePotential Interacting Residues (Example Target: Kinase)Role of this compound Moiety
Hydrogen Bonding Cysteine, Glutamate, Aspartate, SerineThe carbonyl oxygen and thiazole nitrogen can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.
Hydrophobic Interactions Leucine, Valine, Isoleucine, Phenylalanine, TryptophanThe benzene ring of the benzothiazole core fits into hydrophobic pockets.
π-π Stacking Phenylalanine, Tyrosine, Tryptophan, HistidineThe aromatic benzothiazole ring system can engage in stacking interactions with aromatic amino acid residues.
Halogen Bonding Carbonyl oxygen of the peptide backbone, Serine, ThreonineThe fluorine atoms at positions 5 and 7 can form halogen bonds with electron-donating atoms in the protein.

These interactions collectively contribute to the binding affinity and specificity of the compound for its biological target. The precise nature and geometry of these interactions would be definitively determined through dedicated molecular docking and crystallography studies of this compound with its specific protein targets.

Conformational Dynamics of this compound within Biological Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational changes that this compound and its target protein undergo upon binding. These simulations can reveal the stability of the ligand-protein complex, the flexibility of the ligand within the binding site, and the role of solvent molecules in mediating interactions.

Key insights from MD simulations on related benzothiazole systems include:

Stability of Binding Pose: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein over the simulation time can confirm the stability of the docked conformation.

Interaction Fingerprints: MD simulations allow for the monitoring of the persistence of key interactions (hydrogen bonds, hydrophobic contacts) over time, providing a more accurate assessment of their importance.

Solvent Accessibility: The simulations can quantify the extent to which different parts of the molecule are exposed to the solvent, which has implications for its pharmacokinetic properties.

While specific MD simulation data for this compound is not available, the general principles derived from simulations of similar small molecules suggest that its binding would be a dynamic process, with the compound exploring a range of low-energy conformations within the binding pocket to optimize its interactions.

Structure-Activity Relationship (SAR) Modeling

Structure-Activity Relationship (SAR) studies are crucial for optimizing lead compounds to enhance their potency and selectivity. For this compound, SAR modeling would focus on understanding how modifications to its structure, particularly the fluorine substitutions, influence its biological activity.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. thaiscience.info These models use molecular descriptors to quantify various aspects of a molecule's structure, such as its electronic, steric, and hydrophobic properties.

For a series of fluorinated benzothiazolones, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with varying substitutions would be synthesized and their biological activities (e.g., IC50 values) determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound.

Model Development: Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) would be used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques.

A hypothetical QSAR model for a series of benzothiazolone derivatives might take the following form:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO Energy)

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the other terms are molecular descriptors.

The following table illustrates the types of descriptors that would be relevant in a QSAR study of fluorinated benzothiazolones and their potential impact on activity:

Descriptor ClassExample DescriptorsPotential Influence on Biological Activity
Electronic Dipole moment, HOMO/LUMO energies, Atomic chargesThe electron-withdrawing nature of the fluorine atoms can influence the reactivity of the molecule and its ability to form certain interactions.
Steric Molecular weight, Molar refractivity, van der Waals volumeThe size and shape of the molecule determine its fit within the binding site.
Hydrophobic LogP, Water-accessible surface areaHydrophobicity is often correlated with cell permeability and binding to hydrophobic pockets in proteins.
Topological Connectivity indices, Wiener indexThese descriptors encode information about the branching and connectivity of the molecule.

QSAR studies on related benzothiazole series have highlighted the importance of hydrophobicity and electronic properties in determining their activity. thaiscience.info The presence of hydrophobic groups on the benzothiazole scaffold has been shown to potentiate anticancer activity in some studies. thaiscience.info

Pharmacophore Modeling for Fluorinated Benzothiazolone Derivatives

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target. nih.gov Pharmacophore modeling is a powerful tool for identifying the key chemical features responsible for a compound's biological activity and for virtual screening of large compound libraries. dovepress.com

A pharmacophore model for a series of active fluorinated benzothiazolone derivatives would likely include the following features:

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactam and potentially one of the fluorine atoms.

Hydrogen Bond Donor: The N-H group of the lactam.

Aromatic Ring: The benzene ring of the benzothiazole core.

The table below outlines a hypothetical pharmacophore model for a fluorinated benzothiazolone derivative targeting a specific enzyme:

Pharmacophoric FeatureCorresponding Chemical Group in this compound
Aromatic RingThe fused benzene ring.
Hydrogen Bond Acceptor 1The carbonyl oxygen at position 2.
Hydrogen Bond DonorThe hydrogen atom on the nitrogen at position 3.
Hydrophobic CenterThe difluorinated benzene ring.

Such a model, once validated, can be used as a 3D query to search for novel compounds with a similar arrangement of these key features, potentially leading to the discovery of new active molecules. nih.gov

In Silico Screening and Virtual Library Design for Novel Fluorinated Benzothiazolone Analogs

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. researchgate.net This approach is significantly faster and more cost-effective than experimental high-throughput screening.

For the discovery of novel fluorinated benzothiazolone analogs, virtual screening could be employed in two main ways:

Ligand-Based Virtual Screening: This approach uses a known active molecule or a pharmacophore model as a template to search for similar compounds in a database.

Structure-Based Virtual Screening: This method, also known as molecular docking, involves docking a library of compounds into the three-dimensional structure of the target protein and scoring their binding affinity.

The design of a virtual library of novel fluorinated benzothiazolone analogs would involve systematically modifying the core structure of this compound. This could include:

Introducing various substituents at the nitrogen atom of the lactam ring.

Altering the substitution pattern of the fluorine atoms on the benzene ring.

Replacing the fluorine atoms with other halogen or functional groups.

The table below illustrates a potential virtual library design strategy starting from the this compound scaffold:

Scaffold Position for ModificationType of ModificationRationale
N3-position Alkyl chains, aromatic rings, heterocyclic systemsTo explore additional binding pockets and improve pharmacokinetic properties.
Aromatic Ring Shifting fluorine positions (e.g., 4,6-difluoro)To fine-tune electronic properties and explore different halogen bonding patterns.
Aromatic Ring Replacing fluorine with chlorine or bromineTo investigate the effect of halogen size and polarizability on binding affinity.
Aromatic Ring Addition of other small functional groupsTo introduce new interaction points (e.g., hydrogen bond donors/acceptors).

Once designed, this virtual library can be screened against one or more biological targets using the methods described above. The most promising hits from the virtual screen can then be synthesized and subjected to experimental validation, accelerating the discovery of novel and potent fluorinated benzothiazolone-based therapeutic agents.

Structure Activity Relationship Sar Investigations of 5,7 Difluoro 2 3h Benzothiazolone Derivatives

Impact of Fluorine Position and Number on Biological Activities

The strategic placement of fluorine on the benzothiazole (B30560) ring is a critical determinant of biological activity. Fluorine's high electronegativity and small size allow it to act as a hydrogen isostere while profoundly altering the electronic landscape of the molecule. nih.gov These changes can enhance interactions with biological targets and improve pharmacokinetic properties.

Research on fluorinated benzothiazoles has shown that both the position and number of fluorine substituents are crucial. For instance, the presence of a fluorine atom at the C6 position has been found to improve the cytotoxic activity of N-alkylbromo-benzothiazoles against certain cancer cell lines. researchgate.net A study comparing various halogen substitutions found that a chlorine atom at the 6th position resulted in a more significant increase in bioactivity than a fluorine substitution at the 5th position, highlighting the sensitivity of activity to the specific location and nature of the halogen. nih.gov

Influence of Substituents at the N3 Position of 2(3H)-Benzothiazolone

The nitrogen atom at the N3 position of the 2(3H)-benzothiazolone ring is a common site for chemical modification, allowing for the introduction of various side chains that can probe the binding pockets of target proteins. SAR studies on sigma receptor ligands have demonstrated that the nature of the N3-substituent is pivotal for both affinity and selectivity. mdpi.com

A key variable is the length of the alkyl linker chain connecting the benzothiazolone core to a terminal functional group, often a cyclic amine. Studies involving linker lengths of three to six methylene units attached to an azepane ring showed that all derivatives maintained good affinity for sigma receptors. nih.gov Notably, analogues with shorter linkers (three or four carbons) displayed high affinity for the σ-1 subtype (Ki = 4.1 nM and 3.2 nM, respectively) with moderate selectivity over the σ-2 subtype. nih.gov This suggests that an optimal distance between the benzothiazolone scaffold and the terminal amine is crucial for effective receptor engagement.

The data below illustrates the effect of linker length on binding affinity for σ-1 receptors.

Table 1: Effect of N3-linker length on sigma receptor binding affinity. Data sourced from Bioorganic & Medicinal Chemistry Letters, 2013. nih.gov

Effects of Substitutions on the Benzenoid Ring (Positions 4, 6, 7)

Modification of the benzenoid portion of the benzothiazolone ring (positions 4, 5, 6, and 7) is another key strategy for optimizing biological activity. The electronic properties and steric bulk of substituents in this region can dictate the molecule's interaction with its biological target.

Studies on various benzothiazole derivatives have provided insights into these effects. For instance, in a series of antimicrobial thiazolidinone derivatives, replacing a 6-trifluoromethoxy (6-OCF3) group with a 6-chloro (6-Cl) substituent led to a 2.5-fold improvement in activity against S. aureus and MRSA. nih.gov This indicates that for this particular scaffold, a less bulky and strongly electron-withdrawing group at C6 is favorable for antibacterial action.

In another study, Free-Wilson analysis on a set of 2-styryl benzothiazolium salts provided calculated activity contributions for different substituents. amazonaws.com While the contributions were not exceptionally high, they offer a quantitative comparison of the influence of various groups at positions 4 and 6.

The table below summarizes these findings.

Table 2: Influence of benzenoid ring substituents on the biological activity of benzothiazole derivatives. Data sourced from Molecules, 2021 nih.gov and Arkivoc, 2008. amazonaws.com

These findings collectively suggest that the electronic nature of substituents on the benzenoid ring is a fine-tuning element for activity, with electron-withdrawing groups often being beneficial.

Role of the 2-Position Substituent on Molecular Interactions and Activity

While the parent compound is a 2(3H)-benzothiazolone , implying a carbonyl group at the C2 position, many SAR studies explore derivatives where this oxygen is replaced with other functionalities, such as sulfur (thione) or a substituted imino group. researchgate.net The C2 position is a crucial anchor point, and modifications here directly impact the core pharmacophore.

Replacing the 2-oxo group with a 2-thiol, which is then further substituted, has been a productive strategy. In one study, introducing N-methylpiperazine-phenyl groups at the 2-position of a 2-mercaptobenzothiazole (B37678) scaffold was explored to improve the poor solubility of lead anticancer compounds. chim.it This modification successfully enhanced solubility while maintaining comparable antiproliferative activity. chim.it

Another approach involves attaching other heterocyclic rings to the C2 position. A series of benzothiazole derivatives bearing different five-membered aromatic rings (pyrrole, furan, thiophene) at C2 were evaluated for their antioxidant and photoprotective properties. mdpi.compharmacyjournal.org The results showed that the nature of the attached ring significantly influenced these activities, with the 2-(furan-2-yl)benzothiazole derivative showing the best UVB-photoprotective profile, and the 2-(thiophen-2-yl)benzothiazole being the most photostable. mdpi.com

Stereochemical Considerations in Fluorinated Benzothiazolone Derivatives

Stereochemistry plays a paramount role in the interaction between a small molecule and its biological target. While specific studies on the stereochemical aspects of 5,7-difluoro-2(3H)-benzothiazolone itself are limited, the principles derived from other fluorinated bioactive molecules are highly relevant. The introduction of fluorine can significantly influence the conformational preferences of a molecule, which can be critical for its activity. nih.govjchr.org

One of the key stereoelectronic interactions involving fluorine is the gauche effect. researchgate.net This effect describes the tendency of a C-F bond to align in a gauche (dihedral angle of ~60°) rather than anti orientation relative to an adjacent electron-rich bond or lone pair. nih.gov In derivatives of this compound that possess flexible side chains (e.g., at the N3 position), this effect could lock the side chain into a specific, bioactive conformation. For example, a fluorine atom on a side chain can form a stabilizing gauche interaction with a vicinal nitrogen or oxygen atom, reinforcing a particular spatial arrangement that might be optimal for receptor binding.

Furthermore, if chiral centers are present either on the benzothiazolone core or on its substituents, the different enantiomers or diastereomers can exhibit vastly different biological activities. Fluorine's unique electronic properties can amplify these differences by altering the stability of diastereomeric transition states during binding or by engaging in specific chiral interactions within a binding pocket. Although direct experimental data for fluorinated benzothiazolones is scarce, it is a critical consideration in the design of new, more potent, and selective analogues.

Comparative SAR Analysis with Related Benzothiazole and Benzoxazole Scaffolds

Benzoxazoles, where the sulfur atom of the benzothiazole ring is replaced by oxygen, are close structural bioisosteres. Comparing the SAR of these two scaffolds provides valuable information about the role of the heteroatom in biological activity. The switch from sulfur to oxygen alters bond angles, bond lengths, lipophilicity, and hydrogen-bonding capacity, which can lead to different pharmacological profiles.

In the realm of anticancer agents, the replacement of a benzothiazole scaffold with benzoxazole or benzimidazole (B57391) has been shown to have varied effects. In one study, this substitution resulted in a slight decrease in potency against HCT-116 cancer cells, though the activity was largely retained. chim.it This suggests that for that particular mode of action, the sulfur atom is preferred but not absolutely essential.

Conversely, in the context of agricultural fungicides, benzoxazole derivatives have sometimes demonstrated greater potency than their benzothiazole counterparts against certain fungal strains. This highlights that the optimal scaffold can be target-dependent. Studies of antibacterial agents have also shown divergent results, with one report indicating that benzothiazole derivatives were more active than the corresponding oxazole derivatives.

These comparative analyses underscore that while benzothiazole and benzoxazole are structurally similar, the subtle electronic and steric differences imparted by sulfur versus oxygen can be leveraged to fine-tune activity and selectivity for a specific biological target.

Preclinical Biological Activity and Mechanistic Elucidation of 5,7 Difluoro 2 3h Benzothiazolone Derivatives

In Vitro Cellular Activity Assessment (Excluding Clinical Human Trials)

Benzothiazole (B30560) derivatives have been extensively investigated for their potential as anti-cancer agents. The introduction of fluorine atoms into the benzothiazole ring can significantly modulate the cytotoxic profile of these compounds. While specific data on 5,7-Difluoro-2(3H)-benzothiazolone derivatives is limited in publicly available research, the broader class of benzothiazole derivatives has demonstrated significant anti-proliferative and cytotoxic effects against a panel of human cancer cell lines.

For instance, a series of newly synthesized benzothiazole derivatives demonstrated notable cytotoxic activity against the human breast cancer cell line, MCF-7. nih.govnih.gov Several of these compounds exhibited greater potency than the standard chemotherapeutic agent, cisplatin, with IC₅₀ values as low as 5.15 μM compared to 13.33 μM for cisplatin. nih.gov The cytotoxic mechanism was linked to the induction of oxidative stress, characterized by increased superoxide (B77818) dismutase activity and depletion of intracellular antioxidants like glutathione. nih.gov

The anti-proliferative effects of benzothiazole derivatives extend to other cancer types as well. Studies on paraganglioma and pancreatic cancer cell lines revealed that novel phenylacetamide derivatives containing the benzothiazole nucleus induced a marked reduction in cell viability at low micromolar concentrations. psu.edunih.gov

Furthermore, research on benzofuran (B130515) derivatives, which share some structural similarities with benzothiazoles, has highlighted the anti-cancer potential of halogenated compounds. For example, a methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative showed promising activity against the A549 human lung carcinoma cell line. uni-halle.de Similarly, a novel benzimidazole (B57391) derivative exhibited significant anti-proliferative activity against HepG2 (human liver cancer) and A549 cells. researchgate.net

Interactive Table: Cytotoxic Activity of Benzothiazole and Related Derivatives

Compound ClassCell LineIC₅₀ (µM)Reference
Benzothiazole DerivativeMCF-75.15 nih.gov
Cisplatin (Reference)MCF-713.33 nih.gov
Phenylacetamide Benzothiazole DerivativePancreatic Cancer CellsLow µM psu.edu
Benzofuran DerivativeA549Not specified uni-halle.de
Benzimidazole DerivativeHepG215.58 researchgate.net
Benzimidazole DerivativeA54915.80 researchgate.net

A key mechanism through which many anti-cancer agents exert their effect is the induction of programmed cell death, or apoptosis. Several studies have confirmed that benzothiazole derivatives can trigger apoptosis in cancer cells through various signaling pathways.

One novel benzothiazole derivative, N-[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1,3-benzothiazol-6-yl]-4-oxocyclohexane-1-carboxamide (PB11), was found to be highly cytotoxic to U87 glioblastoma and HeLa cervix cancer cells, with IC₅₀ values below 50 nM. nih.gov This compound induced classic apoptotic features such as DNA fragmentation and nuclear condensation. Mechanistic studies revealed that PB11 up-regulated the expression of caspase-3 and cytochrome-c while down-regulating the PI3K/AKT signaling pathway, a key survival pathway in many cancers. nih.gov

Another novel benzothiazole derivative, N-2-Benzothiazolyl-4-chloro-2-pyridinecarboxamide, was shown to induce apoptosis in colorectal cancer (CRC) cells via the mitochondria-mediated intrinsic pathway. frontiersin.orgnih.gov This was evidenced by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL and the upregulation of pro-apoptotic proteins Bax and Bad. frontiersin.org The compound also led to a loss of mitochondrial membrane potential, a critical event in the intrinsic apoptotic cascade. frontiersin.org

The induction of apoptosis by benzofuran derivatives has also been reported. A methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate derivative was found to significantly increase the activity of caspases 3 and 7 in both HepG2 and A549 cells, indicating a caspase-dependent apoptotic mechanism. uni-halle.de

The emergence of antibiotic-resistant bacteria has created an urgent need for new antimicrobial agents. Benzothiazole derivatives have shown promise in this area, with studies demonstrating their activity against a range of both Gram-positive and Gram-negative bacteria.

A series of fluoro-benzothiazole derivatives were synthesized and screened for their antibacterial activity against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). researchgate.net The results indicated that the fluorobenzothiazole scaffold plays a crucial role in the observed antibacterial properties, with many of the synthesized compounds showing moderate to significant activity. researchgate.net

In another study, benzothiazole derivatives of isatin (B1672199) were found to exhibit better antibacterial activity against Gram-negative strains, such as E. coli and Pseudomonas aeruginosa, than against Gram-positive strains. nih.gov One particular derivative showed excellent activity against E. coli with a Minimum Inhibitory Concentration (MIC) of 3.1 µg/ml, which was more potent than the reference drug ciprofloxacin (B1669076) (MIC = 12.5 µg/ml). nih.gov

Furthermore, pyrimidine (B1678525) and pyrrole (B145914) analogues of benzothiazole have demonstrated potent antibacterial action against both Gram-positive and Gram-negative bacterial strains. nih.gov The inclusion of a para-fluoro phenyl group at the 4th position of the pyridopyrimidine and pyrrole moieties was found to enhance the antibacterial activity. nih.gov

Interactive Table: Antibacterial Activity of Benzothiazole Derivatives

Compound ClassBacterial StrainMICReference
Benzothiazole-isatin derivativeE. coli3.1 µg/ml nih.gov
Benzothiazole-isatin derivativeP. aeruginosa6.2 µg/ml nih.gov
Ciprofloxacin (Reference)E. coli12.5 µg/ml nih.gov
Pyridopyrimidine benzothiazole analogueS. aureus8 µmol L⁻¹ nih.gov
Pyridopyrimidine benzothiazole analogueS. pneumonia4 µmol L⁻¹ nih.gov
Pyridopyrimidine benzothiazole analogueC. pneumoniae10 µmol L⁻¹ nih.gov
Pyridopyrimidine benzothiazole analogueE. coli5 µmol L⁻¹ nih.gov

In addition to their antibacterial properties, benzothiazole derivatives have also been evaluated for their antifungal activity. One study investigated the in vitro antifungal activity of 6-amino-2-n-pentylthiobenzothiazole (B1222970) (APB) against 26 strains of the genus Candida. nih.gov The susceptibility of the majority of the strains was significant, with IC₅₀ values of ≤ 40 µmol/ml for 17 of the strains. nih.gov

Another study focused on benzothiazole derivatives as multifunctional agents for skin damage and found that certain compounds exhibited good growth inhibition of dermatophytes and Candida albicans. nih.gov

The antifungal mechanism of some heterocyclic compounds has been linked to the mobilization of intracellular Ca²⁺, an important characteristic for fungicidal activity. researchgate.net While this was studied in the context of benzofuran derivatives, it suggests a potential mechanism that could be relevant for benzothiazole analogues as well.

Tuberculosis remains a major global health problem, and the development of new anti-tubercular drugs is a priority. Benzothiazole derivatives have emerged as a promising class of compounds in this area.

A series of 2-mercaptobenzothiazole (B37678) derivatives were synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Ra, M. bovis (BCG), and M. tuberculosis H37Rv mc² 6230. nih.gov Several of these compounds showed a good anti-tubercular response. nih.gov

Furthermore, a study on fluoro-benzothiazole derivatives linked with a thiazolidinone ring system reported promising anti-mycobacterial activity. psu.edu The purity of the compounds was confirmed, and their activity was screened against the human virulent H37RV strain of M. tuberculosis. psu.edu

Research on coumarin-tethered thiazole (B1198619) derivatives also demonstrated potential anti-tubercular activity against M. tuberculosis (H37 RV strain) using the microplate Alamar Blue assay (MABA). espublisher.com The most potent compounds exhibited a Minimum Inhibitory Concentration (MIC) of 1.6 μg/ml. espublisher.com

Chronic inflammation is implicated in a wide range of diseases. Benzothiazole derivatives have been investigated for their anti-inflammatory properties in various preclinical models.

Several thiazolyl/benzothiazolyl/benzo[d]isothiazolyl Schiff bases and hydrazones have been tested for their in vivo anti-inflammatory activity using the carrageenan-induced mice paw edema test. espublisher.com The inhibition of edema ranged from 16.3% to 64%, indicating a significant anti-inflammatory effect that was dependent on the structural characteristics of the compounds. espublisher.com

In an in vitro model using RAW264.7 macrophages, a suitable model for studying inflammation, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were evaluated. rsc.orgnih.gov Most of these compounds effectively inhibited the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). rsc.org

The crucial role of the fluorine atom in the anti-inflammatory activity of certain heterocyclic compounds has also been noted, with its value correlating with calculated lipophilicity and solubility. rsc.org This suggests that 5,7-difluoro substitution on the benzothiazole ring could be a promising strategy for developing potent anti-inflammatory agents.

Enzyme Inhibition Studies (e.g., NQO2, AChE, CYP1A1, Topo II)

Derivatives of the benzothiazole scaffold have demonstrated inhibitory activity against several key enzymes implicated in disease.

NAD(P)H:quinone oxidoreductase 2 (NQO2): Inhibitors of NQO2 are being explored for their potential in cancer therapy and for mitigating oxidative damage in neuroinflammation. nih.gov Following a lead from resveratrol (B1683913), a known NQO2 inhibitor, researchers have designed and synthesized benzothiazole derivatives to target this enzyme. nih.gov Studies on various substituted benzothiazoles revealed potent inhibitory activity, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov For instance, a 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole was found to be a potent inhibitor with an IC50 of 25 nM. nih.gov

Acetylcholinesterase (AChE): In the context of Alzheimer's disease, the inhibition of acetylcholinesterase (AChE) is a primary therapeutic strategy. Novel benzothiazole derivatives have been designed as dual inhibitors of AChE and monoamine oxidase B (MAO-B). plos.org Biological evaluations showed that several of these compounds displayed significant inhibitory activity against the AChE enzyme, with some derivatives, like compound 4f (a specific synthesized benzothiazole), showing an IC50 value of 23.4 ± 1.1 nM. plos.org

Cytochrome P450 1A1 (CYP1A1): The metabolic activation of certain benzothiazole derivatives appears to be a critical step for their biological effect, particularly their antitumor activity. The antitumor agent 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole (5F-203) relies on metabolic activation by the CYP1 family of cytochromes. nih.gov Studies have shown a significant correlation between the sensitivity of cancer cell lines to 5F-203 and the induced expression of CYP1A1. nih.gov Inhibition of CYP1A1 induction with resveratrol led to a decreased sensitivity to 5F-203, confirming that the compound's toxicity requires activation by this enzyme. nih.gov

Topoisomerase II (Topo II): DNA topoisomerases are crucial enzymes for managing DNA topology and are validated targets for anticancer drugs. researchgate.netesisresearch.org Benzothiazole-based derivatives have been identified as effective inhibitors of human DNA topoisomerase IIα. researchgate.netnih.gov In one study, a series of 2-(substituted-phenyl)benzothiazoles were synthesized and evaluated, with most showing Topo II inhibitory activity at 100 µM. nih.gov A specific derivative, 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), was found to be a particularly effective human topoisomerase IIα inhibitor with an IC50 value of 39 nM. researchgate.netesisresearch.org Mechanistic studies suggested this compound acts as a catalytic inhibitor rather than a topoisomerase poison. researchgate.netesisresearch.org

Enzyme Inhibition by Benzothiazole Derivatives

Enzyme TargetDerivative ClassKey FindingsReported IC50 ValuesReference
NQO2Substituted BenzothiazolesAct as potent inhibitors, mimicking resveratrol.25 nM for 6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazole nih.gov
AChENovel BenzothiazolesDual inhibition of AChE and MAO-B for potential Alzheimer's treatment.23.4 nM for compound 4f plos.org
CYP1A15-Fluoro-benzothiazolesInduction of CYP1A1 is required for the cytotoxic activity of the compound.Not an inhibitor, but an inducer. Correlation between induction and sensitivity (R=0.752). nih.gov
Topo IIα2-(Substituted-phenyl)benzothiazolesAct as catalytic inhibitors of the enzyme.39 nM for compound BM3 researchgate.netesisresearch.org

Protein Aggregation Inhibition (e.g., Tau and α-Synuclein Fibrils)

The aggregation of proteins like tau and α-synuclein is a pathological hallmark of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. researchgate.net Benzothiazole and indole-based compounds have been rationally designed to target these protein aggregates. researchgate.net These designs often involve a hybridization strategy between known anti-aggregation agents. researchgate.net Using techniques like the Thioflavin-T (ThT) fluorescence assay and transmission electron microscopy (TEM), studies have demonstrated that certain benzothiazole derivatives can significantly inhibit the formation of both tau and α-synuclein fibrils. researchgate.net Some compounds also show promising activity against the formation of α-synuclein oligomers and can reduce α-synuclein inclusion in cell-based models. researchgate.net

Mechanistic Investigations at the Molecular and Cellular Level

Understanding the precise molecular and cellular mechanisms of action is critical for the development of targeted therapeutics.

Target Identification and Validation (e.g., Aryl Hydrocarbon Receptor (AhR) and Cytochrome P450 1A1 (CYP1A1) Induction)

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that regulates the expression of various genes, including cytochrome P450 enzymes like CYP1A1. nih.gov The activation of the AhR/CYP1A1 pathway is a known mechanism for the metabolic activation of various compounds. nih.gov Research has identified benzothiazole derivatives as a class of AhR agonists. nih.govnih.gov These compounds can directly stimulate AhR DNA binding and activate AhR-dependent gene expression. nih.govnih.gov

This mechanism is particularly relevant for the antitumor activity of certain fluorinated benzothiazoles. As mentioned, the antitumor agent 5F-203 requires metabolic activation, and its efficacy is strongly correlated with the induction of CYP1A1 expression via AhR activation. nih.gov This suggests that the AhR/CYP1A1 pathway is a key determinant of the biological activity of these specific derivatives. nih.gov

DNA Adduct Formation

The metabolic activation of chemical compounds by enzymes like CYP1A1 can generate reactive intermediates capable of covalently binding to DNA, forming DNA adducts. Such adducts can lead to mutations and are often associated with the carcinogenic potential of a substance. While the activation of 2-(4-amino-3-methylphenyl)-5-fluoro-benzothiazole by CYP1A1 is established, direct studies detailing the formation of DNA adducts by this compound derivatives are not prominent in the reviewed literature. nih.gov However, mechanistic studies on other benzothiazole derivatives have provided some insight. For example, the Topo II inhibitor BM3 was found to be a DNA minor groove-binding agent but not a DNA intercalator, suggesting its mechanism does not primarily involve covalent modification of DNA in that context. researchgate.netesisresearch.org The potential for DNA adduct formation following metabolic activation of this compound derivatives remains an area for further investigation.

Interaction with Specific Protein Targets (e.g., FtsZ, DprE1, Sigma Receptors)

Beyond enzymes, derivatives of the benzothiazole scaffold have been designed to interact with other specific protein targets.

Sigma Receptors (σ1 and σ2): A series of 2(3H)-benzothiazolone derivatives have been synthesized and evaluated as ligands for sigma receptors, which are implicated in various CNS disorders and cancer. researchgate.netnih.gov These studies have yielded compounds with high affinity and selectivity for the σ1 receptor subtype. nih.gov For example, 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one emerged as a potent σ1 ligand with a Ki of 0.6 nM and a 29-fold selectivity over the σ2 receptor. nih.gov Further structural modifications have led to compounds with even greater selectivity and nanomolar affinity, highlighting the 2(3H)-benzothiazolone core as a privileged structure for targeting sigma receptors. nih.govnih.gov

DprE1 (Decaprenylphosphoryl-β-D-ribose-2'-epimerase): DprE1 is a crucial enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for antitubercular drugs. nih.govacs.org Benzothiazole-bearing compounds, including benzothiazinone derivatives like PBTZ169, have been identified as potent irreversible and noncovalent inhibitors of DprE1. plos.orgnih.govdoaj.org In silico docking and structure-activity relationship studies have guided the development of novel benzothiazole amides and other derivatives with significant antitubercular activity, confirming DprE1 as a key molecular target. nih.govacs.org

FtsZ (Filamenting temperature-sensitive mutant Z): FtsZ is a bacterial tubulin homolog that is essential for cell division, representing an attractive target for new antibiotics. nih.gov Molecular structures containing a benzothiazole scaffold have been found to inhibit bacterial cell division by disrupting FtsZ function. nih.gov These inhibitors can perturb the GTPase activity and polymerization of FtsZ, leading to an antibacterial effect. nih.gov

Interaction of Benzothiazole Derivatives with Specific Protein Targets

Protein TargetDerivative ClassKey FindingsReported Ki / MIC ValuesReference
Sigma-1 Receptor2(3H)-BenzothiazolonesAct as potent and selective ligands.Ki = 0.6 nM for 3-(1-piperidinoethyl)-6-propylbenzothiazolin-2-one nih.gov
DprE1Bis-benzothiazole amidesPotent noncovalent inhibitors with antitubercular activity.MIC = 0.45 µg/mL against M. tb H37Ra for compound 3n nih.gov
FtsZBenzothiazole-containing structuresInhibit FtsZ polymerization and GTPase activity, leading to antibacterial effects.Activity demonstrated by cell elongation and inhibition of Z-ring formation. nih.gov

Modulation of Cellular Signaling Pathways

The biological effects of benzothiazole derivatives are often mediated through the modulation of critical cellular signaling pathways.

PI3K/AKT Pathway: The PI3K/AKT signaling pathway is a central regulator of cell survival, proliferation, and apoptosis, and its dysregulation is common in cancer. A novel benzothiazole derivative, PB11, has been shown to induce apoptosis in human cancer cell lines by suppressing this pathway. nih.gov Treatment with PB11 led to the downregulation of PI3K and AKT, which in turn triggered the apoptotic cascade, as evidenced by increased levels of caspase-3 and cytochrome-c. nih.gov

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key protein in cancer signaling. Overactivation of the STAT3 pathway promotes tumor cell proliferation and survival. Benzothiazole-based derivatives have been designed as potent inhibitors of STAT3 signaling. nih.gov One such compound, B19 , blocked the phosphorylation of STAT3 and suppressed the expression of its downstream target genes, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

In Vivo Preclinical Activity (Animal Models, Excluding Clinical Human Trials)

The transition from in vitro (cell-based) assays to in vivo (animal) models represents a significant hurdle in cancer drug development. It is in this setting that the true potential of a compound to affect tumor growth in a complex physiological environment is first assessed. Research into benzothiazole derivatives has included such evaluations, primarily utilizing murine xenograft models where human cancer cells are implanted into immunodeficient mice.

Preclinical studies have explored the in vivo efficacy of fluorinated 2-(4-aminophenyl)benzothiazoles, which are structurally related to this compound, in breast cancer xenograft models. A notable example is the investigation of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (referred to as 5F 203) and its water-soluble lysylamide prodrug, Phortress. These studies have provided valuable insights into the selective activity of this class of compounds.

In nude mice bearing human breast carcinoma xenografts, Phortress has demonstrated the ability to significantly retard the growth of sensitive MCF-7 tumors. nih.gov The mechanism of this antitumor activity is linked to the selective induction of cytochrome P450 1A1 (CYP1A1) in the tumor cells. This enzyme metabolizes the benzothiazole into a reactive species that binds to DNA, forming adducts and leading to DNA damage and subsequent cell death. nih.gov

A key finding from these in vivo studies is the selective formation of DNA adducts in sensitive tumor types. Following administration of Phortress to mice bearing both sensitive MCF-7 and inherently resistant MDA-MB-435 tumors, DNA adducts were detected in the MCF-7 xenografts. nih.gov This selective DNA damage provides a clear distinction between the sensitive and resistant tumor phenotypes in a living model. It is important to note that the MDA-MB-435 cell line, while historically used as a breast cancer model, has since been identified as a melanoma cell line. This finding, however, still underscores the differential activity of the compound.

While these studies confirm the in vivo activity and mechanism of a closely related compound, specific quantitative data on tumor growth inhibition for this compound derivatives in these models is not extensively available in the public domain. The available data focuses more on the mechanistic aspects of DNA adduct formation rather than detailed tumor growth kinetics.

Interactive Data Table: In Vivo Mechanistic Activity of a 5-Fluorobenzothiazole Derivative Prodrug (Phortress)

Cell LineTumor Type (as per study)Animal ModelCompoundKey In Vivo FindingCitation
MCF-7Breast CarcinomaNude Mouse XenograftPhortressSignificant tumor growth retardation; Formation of DNA adducts nih.gov
MDA-MB-435Breast Carcinoma (now known to be Melanoma)Nude Mouse XenograftPhortressNo significant DNA adduct formation, indicating resistance nih.gov

The exploration of this compound derivatives and their close analogs in other specific cancer models remains an area of ongoing research. While the broader class of benzothiazole derivatives has been investigated for activity against a wide range of cancers, including melanoma, specific in vivo data for the 5,7-difluoro substituted compounds in models of melanoma B16-F10, fibrosarcoma, and squamous cell carcinoma is limited in publicly accessible scientific literature.

Similarly, in vivo studies of these specific compounds in fibrosarcoma and squamous cell carcinoma models are not extensively reported. The development of novel therapeutics often involves a phased approach, with initial in vivo testing focused on a limited number of sensitive and well-characterized models before expansion to a broader range of cancer types. The promising selective activity observed in breast cancer xenografts suggests that future research may extend to evaluating these compounds in other solid tumor models.

Advanced Research Characterization Methodologies for 5,7 Difluoro 2 3h Benzothiazolone

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are paramount in determining the intricate molecular architecture of 5,7-Difluoro-2(3H)-benzothiazolone. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its connectivity, functional groups, and the chemical environment of its constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of this compound, providing detailed information about the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR (Proton NMR): This technique would be used to identify the chemical environment of the protons in the molecule. For this compound, one would expect to observe signals for the aromatic proton and the proton attached to the nitrogen atom. The chemical shifts, splitting patterns (due to spin-spin coupling with neighboring fluorine and hydrogen atoms), and integration of these signals would provide crucial information about their connectivity.

¹³C NMR (Carbon NMR): This technique probes the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl) and its electronic environment, which is significantly influenced by the attached fluorine atoms.

¹⁹F NMR (Fluorine NMR): Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is a particularly powerful technique for characterizing this compound. It provides information on the chemical environment of the fluorine atoms. The chemical shifts and coupling constants (J-coupling) between the fluorine atoms and with neighboring protons would help to confirm their positions on the benzothiazole (B30560) ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule. Key expected vibrational bands would include:

N-H stretch: A characteristic absorption band for the amine group.

C=O stretch: A strong absorption band indicating the presence of the carbonyl group in the thiazolone ring.

C-F stretch: Absorption bands associated with the carbon-fluorine bonds.

Aromatic C-H and C=C stretches: Signals characteristic of the benzene (B151609) ring.

Mass Spectrometry (MS, HRMS, ESI-MS)

Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio (m/z) of the molecular ion, confirming the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound with a high degree of confidence. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI-MS is a soft ionization technique that is particularly useful for polar molecules like this compound, allowing for the gentle ionization of the molecule without significant fragmentation.

Chromatographic Separation and Purity Analysis

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. For this compound, an appropriate HPLC method would be developed using a suitable stationary phase (e.g., C18 column) and a mobile phase (a mixture of solvents like acetonitrile (B52724) and water). The retention time of the compound under specific chromatographic conditions is a characteristic property that can be used for its identification. The area under the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantitative analysis and the determination of its purity.

Crystallographic Analysis

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed insights into bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physicochemical properties and biological activity of a compound.

The process for determining the crystal structure of a compound like this compound would involve the following general steps:

Crystallization: Growing single crystals of the compound of sufficient size and quality.

Data Collection: Mounting a crystal on a goniometer in an X-ray diffractometer and collecting diffraction data as the crystal is rotated in the X-ray beam.

Structure Solution: Using the diffraction data to solve the phase problem and obtain an initial electron density map.

Structure Refinement: Refining the atomic positions and other parameters to obtain the final, detailed crystal structure.

The resulting structural information would be invaluable for rational drug design and for understanding the structure-activity relationships of this class of compounds.

Advanced Biological Characterization Techniques

Thioflavin-T (ThT) Fluorescence Assay for Fibril Formation

The Thioflavin-T (ThT) fluorescence assay is a widely used method to detect and quantify the formation of amyloid fibrils. ThT is a benzothiazole dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid aggregates. nih.govnih.gov This property makes it an excellent tool for screening potential inhibitors of protein aggregation.

In the context of neurodegenerative diseases, where the aggregation of proteins like α-synuclein and tau is a key pathological feature, the ThT assay is employed to assess the anti-aggregation activity of compounds such as this compound. nih.gov The assay involves incubating the target protein (e.g., α-synuclein or tau) with and without the test compound and monitoring the ThT fluorescence over time. A decrease in fluorescence intensity in the presence of the compound indicates inhibition of fibril formation. nih.gov

For example, in a study of benzothiazole and indole (B1671886) derivatives, compounds were evaluated for their ability to inhibit the aggregation of α-synuclein and the 2N4R tau isoform. nih.gov The most active compounds significantly reduced ThT fluorescence, demonstrating their potent anti-aggregation effects. nih.gov

Table 1: Example Data from a ThT Fluorescence Assay for α-Synuclein Aggregation Inhibition

CompoundConcentration (µM)ThT Fluorescence (% of Control)Inhibition of Aggregation (%)
Control-1000
Compound X104.096.0
Compound Y1014.885.2

This table is illustrative and based on findings for potent benzothiazole derivatives. nih.gov

Transmission Electron Microscopy (TEM) for Aggregate Visualization

Transmission Electron Microscopy (TEM) is a powerful imaging technique used to directly visualize the morphology of protein aggregates. nih.gov It provides high-resolution images that can confirm the presence of fibrils and other aggregate species, offering qualitative support to quantitative data from assays like the ThT assay. nih.gov

In studies of protein aggregation inhibitors, TEM is used to examine the ultrastructure of aggregates formed in the presence and absence of the test compound. For instance, after a time-course study with the ThT assay, samples can be taken and prepared for TEM analysis. nih.gov In the absence of an inhibitor, long, well-defined fibrils are typically observed. In contrast, the presence of an effective inhibitor like a this compound derivative would result in fewer or no fibrils, or the presence of smaller, amorphous aggregates. nih.gov This visual confirmation is crucial for validating the findings of other assays and for understanding the mechanism of inhibition. nih.gov

Photo-Induced Crosslinking of Unmodified Protein (PICUP) Assay for Oligomer Detection

The Photo-Induced Crosslinking of Unmodified Protein (PICUP) assay is a technique used to study the early stages of protein oligomerization. nih.gov This method utilizes a photochemical process to covalently cross-link protein assemblies, effectively "freezing" them for analysis by techniques such as SDS-PAGE. nih.gov This is particularly important because soluble oligomers are often considered the most toxic species in neurodegenerative diseases.

The PICUP assay can be used to determine if a compound inhibits the formation of these early oligomeric species. nih.gov In a typical experiment, the target protein is incubated with and without the test compound, and then subjected to the PICUP process. The resulting cross-linked products are then separated by size, allowing for the quantification of different oligomeric states. A reduction in the formation of oligomers in the presence of the compound indicates that it is an effective inhibitor of the initial stages of protein aggregation. nih.gov Studies have shown that some benzothiazole derivatives can effectively inhibit the oligomerization of α-synuclein. nih.gov

Fluorescence Imaging and Probe Applications

Benzothiazole derivatives are known for their fluorescent properties, which makes them suitable for use as fluorescent probes and in cellular imaging applications. researchgate.net The benzothiazole core can be part of a larger molecular structure that exhibits fluorescence, and this property can be exploited to study biological processes.

For example, benzothiazole-containing compounds have been investigated as fluorescent probes for detecting specific biological targets. Their fluorescence can be sensitive to the local environment, allowing for the detection of changes in polarity, viscosity, or the presence of specific ions or molecules. In cellular imaging, these compounds can be used to visualize specific organelles or cellular structures. The introduction of fluorine atoms, as in this compound, can modulate the electronic and photophysical properties of the molecule, potentially enhancing its utility as a fluorescent probe.

MTT Assay for Cell Viability and Cytotoxicity

The MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay is a colorimetric assay widely used to assess cell viability and the cytotoxic potential of chemical compounds. nih.govresearchgate.netscholarsresearchlibrary.com The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product. nih.gov The amount of formazan produced is proportional to the number of viable cells.

When evaluating the biological effects of a compound like this compound, the MTT assay is a standard method to determine its impact on cell proliferation and survival. Cells are cultured in the presence of varying concentrations of the compound, and after a specific incubation period, the MTT reagent is added. nih.gov The subsequent measurement of the formazan absorbance allows for the determination of the concentration at which the compound reduces cell viability by 50% (IC50). nih.gov

Numerous studies have employed the MTT assay to evaluate the cytotoxic effects of benzothiazole derivatives against various cancer cell lines, demonstrating concentration-dependent cytotoxicity. researchgate.netresearchgate.net

Table 2: Example of MTT Assay Data for a Benzothiazole Derivative (PB11) on U87 Cells

Concentration of PB11Cell Viability (% of Control)
0 nM100
10 nM85.91 ± 1.25
100 nM37.25 ± 4.02
1 µM19.23 ± 0.78
10 µM6.56 ± 0.15

Data from a study on a novel benzothiazole derivative, PB11, on U87 glioblastoma cells. nih.gov

Emerging Research Directions and Future Perspectives for 5,7 Difluoro 2 3h Benzothiazolone

Development as Chemical Biology Tools and Probes

A significant future application for 5,7-Difluoro-2(3H)-benzothiazolone lies in its potential development as a chemical probe for studying biological systems. The benzothiazolone core has been successfully utilized to create ligands for various biological targets. researchgate.net A particularly promising avenue is the development of positron emission tomography (PET) radioligands. For instance, 18F-labeled 2(3H)-benzothiazolones have been investigated as potential PET tracers for imaging sigma receptors in the central nervous system. acs.org Given that this compound already contains fluorine, it is an ideal candidate for developing an [¹⁸F]-labeled version for PET imaging, which could be invaluable for diagnosing and monitoring neurological disorders where sigma receptors play a role.

Furthermore, the inherent fluorescence of some benzothiazole (B30560) derivatives suggests that this compound could be modified to create fluorescent probes. These probes would enable researchers to visualize and track biological processes and molecules in real-time within living cells, offering insights into cellular function and disease mechanisms.

Integration into Multi-Targeting Approaches for Complex Biological Systems

Complex diseases such as Alzheimer's disease (AD) often involve multiple pathological pathways, making multi-target drugs a highly attractive therapeutic strategy. researchgate.netbohrium.com The benzothiazolone scaffold has been a key component in the design of multi-functional agents for AD. researchgate.netnih.govresearchgate.net These compounds are engineered to simultaneously inhibit enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), and to prevent the aggregation of amyloid-beta (Aβ) peptides. nih.govresearchgate.net

The this compound core is a prime candidate for the development of novel multi-target ligands. The fluorine substitutions can enhance the binding affinity and selectivity for various targets. By strategically adding different functional groups to this core, researchers could design compounds that interact with multiple targets involved in neurodegeneration or other complex diseases like cancer and inflammation. researchgate.net

Table 1: Examples of Multi-Target Benzothiazolone Derivatives for Alzheimer's Disease

CompoundTarget(s)Reported ActivityReference
11c AChE, BChE, Aβ aggregationPromising multi-functional agent researchgate.net
14b AChE, BChE, Aβ aggregationPotent AChE inhibitor with multi-target profile researchgate.netnih.gov

This table is interactive and can be sorted by column.

Exploration of Novel Reaction Pathways for Derivatization

The versatility of the benzothiazolone scaffold stems from the numerous chemical reactions that can be used to modify it. The development of novel derivatives of this compound will depend on exploring and optimizing these synthetic pathways. Key reactions include:

N-Alkylation: The nitrogen atom of the benzothiazolone ring can be readily alkylated to introduce a variety of side chains. This is a common strategy for modulating the compound's biological activity and physicochemical properties. nih.gov

Friedel-Crafts Acylation: This reaction allows for the introduction of acyl groups onto the benzene (B151609) ring, providing another point for diversification. researchgate.netresearchgate.net Studies have shown that this reaction can be highly regioselective for 2(3H)-benzothiazolone. researchgate.netnih.gov

Click Chemistry: This modern synthetic approach can be used to link the benzothiazolone core to other molecular fragments, enabling the rapid synthesis of diverse compound libraries. scispace.com

Future research will likely focus on developing more efficient and environmentally friendly synthetic methods, such as those employing green chemistry principles, to generate a wide array of this compound derivatives for biological screening. mdpi.com

Advanced Computational Methodologies for Predictive Modeling

Computational tools are becoming indispensable in modern drug discovery. For this compound, advanced computational methodologies can accelerate the design and optimization of new derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies have been successfully applied to other benzothiazole derivatives to predict their biological activity and understand their interactions with target proteins. scispace.comresearchgate.netsemanticscholar.org

By creating a computational model of this compound, researchers can:

Predict its binding affinity and mode of interaction with various biological targets.

Design new derivatives with improved potency and selectivity.

Estimate their pharmacokinetic properties (absorption, distribution, metabolism, and excretion).

These in silico studies can significantly reduce the time and cost associated with drug development by prioritizing the most promising compounds for synthesis and biological testing.

Table 2: Computational Approaches for Benzothiazole Research

MethodologyApplicationPotential Benefit for this compound
Molecular Docking Predicts binding mode and affinity of a ligand to a target protein.Guide the design of derivatives with enhanced target engagement.
QSAR Relates chemical structure to biological activity.Predict the activity of novel derivatives before synthesis.
Molecular Dynamics Simulates the movement of atoms and molecules over time.Understand the dynamic interactions between the compound and its target.

This table is interactive and can be sorted by column.

Synergistic Effects with Other Bioactive Compounds

Combination therapy, where two or more drugs are used together, is a common strategy for treating complex diseases like cancer. The combination can lead to synergistic effects, where the total effect is greater than the sum of the individual effects. Investigating the synergistic potential of this compound with other known bioactive compounds is a promising area of future research.

For example, some benzothiazole derivatives have shown potential to enhance the efficacy of existing anticancer drugs. researchgate.net Future studies could explore whether this compound can act synergistically with chemotherapy agents, targeted therapies, or immunotherapies to improve treatment outcomes and overcome drug resistance.

Addressing Research Gaps in the Benzothiazolone Field

Despite the extensive research on benzothiazoles, several research gaps remain that offer opportunities for future investigation with this compound:

Selectivity: Many benzothiazolone derivatives exhibit broad biological activity, which can lead to off-target effects. A key challenge is to design new compounds with high selectivity for a specific biological target to minimize side effects. The unique electronic properties of the difluoro-substitution pattern may aid in achieving higher selectivity.

New Therapeutic Areas: While benzothiazolones have been extensively studied for their anticancer and neuroprotective effects, their potential in other therapeutic areas, such as infectious diseases, metabolic disorders, and autoimmune diseases, is less explored. researchgate.netscispace.com

Mechanism of Action: For many bioactive benzothiazolones, the precise mechanism of action is not fully understood. Further studies are needed to elucidate how these compounds exert their biological effects at the molecular level.

By addressing these research gaps, scientists can unlock the full therapeutic potential of the benzothiazolone scaffold, with this compound poised to be a valuable tool in these future endeavors.

Q & A

Q. What synthetic strategies are effective for introducing fluorine substituents into benzothiazolone derivatives?

Fluorination at specific positions (e.g., 5,7-positions) is typically achieved via electrophilic aromatic substitution (EAS) using fluorine-containing reagents like Selectfluor® or via halogen exchange reactions. The electron-withdrawing nature of the benzothiazolone core directs fluorine substitution to meta/para positions relative to the carbonyl group. For example, intermediates can be synthesized by N-alkylation of 2(3H)-benzothiazolone with dibromoalkanes, followed by coupling with piperazine cores to form dimers . Purification often involves recrystallization or chromatography, with yields optimized by controlling reaction temperature and stoichiometry.

Q. How does alkyl chain length in benzothiazolone dimers influence inhibitory activity against iNOS and NF-κB?

Structure-activity relationship (SAR) studies reveal that increasing the carbon chain length (2–6 carbons) between the benzothiazolone moiety and the piperazine core enhances iNOS inhibition. For instance, compounds with six-carbon chains (e.g., 8b ) showed IC₅₀ values of 0.28 μM for iNOS due to better accommodation in the enzyme's hydrophobic binding pocket . Shorter chains (2–3 carbons) exhibited reduced activity (IC₅₀ >4 μM), highlighting the critical role of chain length in optimizing ligand-receptor interactions.

Q. What in vitro assays are recommended for evaluating the anti-inflammatory potential of benzothiazolone derivatives?

Key assays include:

  • iNOS inhibition : Measure nitric oxide (NO) production in LPS-induced RAW264.7 macrophages using Griess reagent .
  • NF-κB inhibition : Luciferase reporter assays in HEK293T cells transfected with NF-κB-responsive promoters .
  • Cytotoxicity screening : MTT assays on human tumor cell lines (e.g., SK-MEL, BT-549) and renal cells (LLC-PK1) at concentrations up to 25 μg/mL .

Advanced Research Questions

Q. How can molecular docking techniques validate the binding interactions of 5,7-Difluoro-2(3H)-benzothiazolone derivatives with iNOS?

Docking studies using software like Discovery Studio’s LIGANDFIT module reveal that active compounds (e.g., 3j , 8b ) adopt binding modes similar to selective iNOS inhibitors (e.g., AR-C120011). Key interactions include:

  • Heme stacking : π-π interactions with the porphyrin ring.
  • Hydrogen bonding : Between the benzothiazolone carbonyl and active-site residues (e.g., Trp372).
  • Hydrophobic contacts : Alkyl chains interact with residues in a newly identified sub-pocket, enhancing inhibitory potency .

Q. What strategies address the metabolic instability of benzothiazolone derivatives in vivo?

Rapid degradation (e.g., activity loss after 3 hours) is attributed to N-dealkylation or oxidative metabolism. Mitigation strategies include:

  • Deuteration : Replacing labile hydrogen atoms with deuterium to slow metabolic breakdown.
  • Prodrug design : Masking reactive sites (e.g., hydroxylation-prone positions) with enzymatically cleavable groups.
  • Structural rigidification : Introducing cyclic constraints to reduce metabolic flexibility .

Q. How are dual iNOS/NF-κB inhibitors designed using benzothiazolone scaffolds?

Dual targeting leverages the overlapping inflammatory pathways of iNOS (NO overproduction) and NF-κB (pro-inflammatory cytokine regulation). Design strategies include:

  • Bivalent dimers : Connecting benzothiazolone and piperazine units via flexible linkers to engage both targets.
  • Heterodimers : Combining benzothiazolone with NF-κB-inhibiting motifs (e.g., IκB kinase inhibitors).
  • Pharmacophore hybridization : Merging structural features of known iNOS/NF-κB inhibitors (e.g., S-14080) into a single scaffold .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.